3-cyclohexyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Glucokinase activation Type 2 diabetes Allosteric modulator

This racemic isoindolinone-propanoic acid (CAS 338749-13-6) is the cost-optimized scaffold for achiral amide coupling campaigns targeting glucokinase (GK) activators—enabling exploration of amine diversity space without the premium of enantiopure (S)-acid. Its well-defined target profile (GK activation, per US 6,482,951) diverges fundamentally from the 3-substituted regioisomer (cereblon E3 ligase), making parallel procurement essential for PROTAC or selectivity studies. With a favorable lead-like profile (MW 287.35, logP 3.66, zero Rule-of-Five violations), this compound supports multiparameter optimization in early drug discovery.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS No. 338749-13-6
Cat. No. B3035836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
CAS338749-13-6
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(C(=O)O)N2CC3=CC=CC=C3C2=O
InChIInChI=1S/C17H21NO3/c19-16-14-9-5-4-8-13(14)11-18(16)15(17(20)21)10-12-6-2-1-3-7-12/h4-5,8-9,12,15H,1-3,6-7,10-11H2,(H,20,21)
InChIKeyGEKUFTBQNVFPHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid (CAS 338749-13-6): Chemical Class, Stereochemical Identity, and Procurement Context


3-Cyclohexyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 338749-13-6) is a racemic isoindolinone-propanoic acid hybrid with molecular formula C₁₇H₂₁NO₃ and molecular weight 287.35 g/mol . The compound belongs to the class of 1-oxoisoindoline (isoindolinone) derivatives bearing a cyclohexylmethyl side chain at the α-carbon of the propanoic acid moiety. Its single stereocenter at C-2 of the propanoic acid chain means that three distinct stereochemical forms exist: the racemic mixture (CAS 338749-13-6), the (S)-enantiomer (CAS 438461-31-5), and the (R)-enantiomer (CAS 438461-29-1) . The (S)-enantiomer is a documented penultimate intermediate in the synthesis of isoindolin-1-one-substituted propionamide glucokinase (GK) activators developed for type 2 diabetes, as described in patent US 6,482,951 . The racemic compound serves as a cost-effective entry point for achiral synthetic applications, racemization-resistant reaction screening, and as a stereochemical control in enantioselective studies. Vendors supply the compound at purities ranging from 90% to 98%, with batch-specific QC data including NMR, HPLC, and GC available from Bidepharm .

Why 3-Cyclohexyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid Cannot Be Generically Substituted by Close Analogs: Stereochemical, Regioisomeric, and Pharmacophoric Considerations


Compounds within the isoindolinone-propanoic acid family cannot be interchanged without risk of altering biological target engagement, synthetic utility, and downstream functional outcomes. Three critical axes of differentiation govern selection: (1) Stereochemistry at the α-carbon—the (S)-enantiomer (CAS 438461-31-5) is the biologically characterized form for glucokinase activation with a reported EC₅₀ of 930 nM, whereas the (R)-enantiomer and racemic mixture lack equivalent publicly reported activity data ; (2) Regioisomeric attachment—the 2-substituted propanoic acid scaffold (target compound) is associated with glucokinase activator intermediate chemistry per patent US 6,482,951, while the 3-substituted positional isomer (CAS 866137-08-8) is reported to target the ubiquitin E3 ligase cereblon, representing a fundamentally different biological profile ; (3) Oxidation state of the cyclohexyl ring—the cyclohexenyl analog (CAS 866144-53-8) introduces an sp² center that alters molecular shape, conformational flexibility, and potentially metabolic stability relative to the fully saturated cyclohexyl group . Substituting any of these analogs without empirical verification risks compromised synthetic outcomes, invalid structure-activity relationships, or procurement of a compound with an unintended biological target profile.

Quantitative Differentiation Evidence for 3-Cyclohexyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid (CAS 338749-13-6) Versus Closest Analogs


Glucokinase Activation Potency: (S)-Enantiomer (CAS 438461-31-5) vs. Racemic Mixture (CAS 338749-13-6)

The (S)-enantiomer of 3-cyclohexyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 438461-31-5) activates recombinant human liver glucokinase 2 with an EC₅₀ of 930 nM, measured by reduction in NADH production in the presence of 5 mM glucose via a glucose-6-phosphate dehydrogenase (G6PDH) coupled assay . The racemic mixture (CAS 338749-13-6) contains equimolar amounts of the (S)- and (R)-enantiomers; therefore, unless the (R)-enantiomer is equipotent (for which no public data were identified), the racemic form is expected to exhibit reduced molar potency relative to the enantiopure (S)-form. This stereochemical dependence is consistent with the chiral recognition requirements of the glucokinase allosteric site .

Glucokinase activation Type 2 diabetes Allosteric modulator Enantioselective activity

Validated Synthetic Intermediate Status: Patent-Defined Route to Potent Glucokinase Activator Amides

Patent US 6,482,951 (Hoffmann-La Roche) explicitly describes (S)-3-cyclohexyl-2-(1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid (the (S)-enantiomer corresponding to CAS 438461-31-5) as the penultimate intermediate for synthesizing a series of isoindolin-1-one-substituted propionamide glucokinase activators . The patent exemplifies coupling of this acid intermediate with heteroaryl amines (e.g., 2-aminothiazole, 2-aminopyridine) to yield amides that are claimed to increase insulin secretion for type 2 diabetes treatment. Downstream amide products from this intermediate class have demonstrated glucokinase activation EC₅₀ values as low as 130 nM (CHEMBL4549950) and 660 nM (CHEMBL4572115) in human recombinant glucokinase assays. The racemic acid (CAS 338749-13-6) provides the same core scaffold for users who do not require enantiopure material, such as those developing achiral derivatization strategies or conducting racemization-stability studies .

Synthetic intermediate Glucokinase activator Propionamide Patent-validated route

Regioisomeric Target Selectivity: 2-Substituted (Glucokinase) vs. 3-Substituted (Cereblon) Propanoic Acid Scaffolds

The position of the isoindolinone attachment on the propanoic acid chain dictates biological target engagement. The 2-substituted scaffold (CAS 338749-13-6 and its enantiomers) is associated with glucokinase activation, supported by the (S)-enantiomer's EC₅₀ of 930 nM for recombinant human GK and its patent-defined role in GK activator amide synthesis . In contrast, the 3-substituted positional isomer (3-cyclohexyl-3-(1-oxoisoindolin-2-yl)propanoic acid, CAS 866137-08-8) is reported to target the ubiquitin E3 ligase cereblon, an entirely distinct protein involved in targeted protein degradation pathways . This regioisomeric switch from a diabetes-relevant metabolic enzyme target to a protein-homeostasis target represents a fundamental divergence in biological application space that cannot be predicted from molecular formula alone (both share C₁₇H₂₁NO₃ and MW 287.35).

Regioisomerism Target engagement Cereblon Glucokinase Protein degradation

Purity and Quality Control Differentiation: Vendor Batch Data for CAS 338749-13-6 vs. Enantiopure Forms

Commercially available purity levels and QC documentation differ across the stereochemical forms. The racemic compound (CAS 338749-13-6) is available at 98% purity from Leyan (Product No. 1668825) and at 90% standard purity from Bidepharm with batch-specific QC reports including NMR, HPLC, and GC . The (S)-enantiomer (CAS 438461-31-5) is offered at 98% purity by Bidepharm with equivalent QC documentation , and the (R)-enantiomer (CAS 438461-29-1) is also available at 98% purity . The 8-percentage-point purity differential between the racemic form from Bidepharm (90%) and the enantiopure forms (98%) may reflect differences in synthetic route optimization, purification methodology, or market demand. For applications requiring high chemical purity (e.g., biophysical assays sensitive to impurities), the 98%-purity racemic material from Leyan or the enantiopure forms from Bidepharm are preferable.

Purity Quality control NMR HPLC Procurement specifications

Physicochemical and Drug-Likeness Profile: Calculated Property Comparison Across Isoindolinone-Propanoic Acid Analogs

Calculated physicochemical properties differentiate the target compound from both its oxidation-state variant (cyclohexenyl analog) and heteroaryl-substituted congeners. The target compound (CAS 338749-13-6) has a calculated logP of 3.66, 4 H-bond acceptors, 2 H-bond donors, 6 rotatable bonds, a topological polar surface area (PSA) of 89.65 Ų, and zero Rule-of-Five (RO5) violations, as catalogued in the mcule database . The cyclohexenyl analog (CAS 866144-53-8) introduces a double bond into the cyclohexyl ring, which reduces rotatable bond count and alters the spatial orientation of the lipophilic moiety. While direct head-to-head measured logP or solubility data are not publicly available, the calculated RO5 compliance profile indicates that the fully saturated cyclohexyl group provides a distinct balance of lipophilicity (logP ~3.7) and conformational flexibility (6 rotatable bonds) compared to aryl-substituted isoindolinone-propanoic acid analogs such as 3-(4-bromophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS 478079-08-2, MW 374.23, C₁₈H₁₆BrNO₃), which has a higher molecular weight and halogen content .

Physicochemical properties Drug-likeness logP Lipinski Rule of Five Calculated properties

Carboxylic Acid Functional Handle: Synthetic Versatility vs. Amide and Ester Derivatives of the Isoindolinone-Propanoic Series

The free carboxylic acid functionality of CAS 338749-13-6 provides a versatile synthetic handle for downstream derivatization that is absent in corresponding amide or ester analogs. Patent US 6,482,951 demonstrates the productive use of this acid for amide coupling with heteroaryl amines (e.g., 2-aminothiazole, 2-aminopyridine, 2-aminopyrimidine) using BOP or similar coupling reagents to access glucokinase activator amides with nanomolar potency . The acid can also be esterified, reduced to the alcohol, or converted to the acyl chloride for further synthetic elaboration. In contrast, pre-formed amide analogs—such as (S)-3-cyclohexyl-2-(1-oxo-1,3-dihydro-isoindol-2-yl)-N-pyridin-2-yl-propionamide, the preferred compound claimed in claim 10 of US 6,482,951—are terminal products that lack the carboxylic acid handle and are not amenable to the same breadth of derivatization chemistry . The racemic acid also enables achiral coupling strategies, avoiding the cost and synthetic complexity of enantiopure acid procurement for applications where stereochemistry is not critical (e.g., fragment-based screening library generation) .

Carboxylic acid Synthetic handle Derivatization Amide coupling Esterification

Optimal Application Scenarios for 3-Cyclohexyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid (CAS 338749-13-6) Based on Verified Differentiation Evidence


Achiral Glucokinase Activator Intermediate for Fragment-Based and Parallel Library Synthesis

The racemic acid (CAS 338749-13-6) is the optimal procurement choice for medicinal chemistry groups conducting achiral amide coupling campaigns to generate glucokinase activator screening libraries. As demonstrated in patent US 6,482,951, the acid scaffold can be coupled with diverse heteroaryl amines to yield amides with glucokinase activation EC₅₀ values as low as 130 nM . The racemic form allows exploration of amine diversity space without the cost premium of enantiopure (S)-acid, which is justified only when stereochemistry is confirmed to be potency-critical. For laboratories scaling up hit-to-lead chemistry, the 90%-purity racemic material (Bidepharm) may be sufficient for preparative coupling followed by chromatographic purification, while the 98%-purity material (Leyan) is recommended for biophysical assays requiring minimal impurity interference.

Stereochemical Control Compound for Enantioselective Glucokinase Activation Assays

For research groups studying the stereochemical dependence of glucokinase allosteric activation, the racemic acid (CAS 338749-13-6) serves as an essential control alongside the (S)-enantiomer (CAS 438461-31-5, EC₅₀ = 930 nM) . Comparing the concentration-response curves of the racemate and the pure (S)-enantiomer allows quantification of the (R)-enantiomer's contribution to activity—whether it is inactive, partially active, or inhibitory. This experimental design is critical for establishing the enantiomeric excess requirements for any downstream in vivo pharmacology studies of glucokinase activator candidates.

Regioisomeric Selectivity Studies: Metabolic Enzyme vs. Protein Degradation Target Engagement

The well-defined target divergence between the 2-substituted scaffold (glucokinase, CAS 338749-13-6) and the 3-substituted scaffold (cereblon E3 ligase, CAS 866137-08-8) makes the racemic acid a valuable tool compound for chemical biology studies investigating how the attachment position of the isoindolinone moiety on the propanoic acid chain redirects biological target engagement . Parallel procurement of both regioisomers enables competitive binding or functional assays to quantify selectivity, informing the design of bifunctional degraders (PROTACs) or selective metabolic enzyme modulators.

Physicochemical Benchmarking for Lead-Like Isoindolinone Fragment Evolution

With a calculated logP of 3.66, zero Rule-of-Five violations, MW of 287.35, and 6 rotatable bonds , CAS 338749-13-6 occupies a favorable lead-like chemical space for fragment evolution programs. Compared to higher-MW halogenated analogs (e.g., 4-bromophenyl derivative, MW 374.23) , the target compound provides a lower lipophilicity and molecular complexity baseline. Procurement of this compound as a core scaffold enables systematic exploration of substituent effects on the isoindolinone aromatic ring or the cyclohexyl group while maintaining favorable physicochemical parameters, supporting multiparameter optimization in early drug discovery.

Quote Request

Request a Quote for 3-cyclohexyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.